5-Chloropyrimidine-2(1H)-thione

Antimicrobial Activity Biofilm Inhibition Enterococcus faecalis

5-Chloropyrimidine-2(1H)-thione is a crystallographically confirmed thione tautomer building block for medicinal chemistry and agrochemical R&D. • SNAr diversification: 5-Cl handle for amine, thiol, and alkoxide substitution in SAR studies. • Kinase inhibitor design: Privileged scaffold for JAK/TYK2 ATP-binding pocket optimization. • Metal coordination: Soft sulfur donor for Rh, Cr complex synthesis in catalysis. • Analytical reference: Distinct UV/MS profile for HPLC/LC-MS method validation. Supplied with full QC documentation. For R&D use only.

Molecular Formula C4H3ClN2S
Molecular Weight 146.6 g/mol
CAS No. 34772-97-9
Cat. No. B1639151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrimidine-2(1H)-thione
CAS34772-97-9
Molecular FormulaC4H3ClN2S
Molecular Weight146.6 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=S)N1)Cl
InChIInChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyYQPFSEFXQRQMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrimidine-2(1H)-thione (CAS 34772-97-9): Key Properties and Procurement Considerations for This Pyrimidine-2-thione Building Block


5-Chloropyrimidine-2(1H)-thione (CAS 34772-97-9), also known as 5-chloro-2-mercaptopyrimidine, is a heterocyclic building block belonging to the pyrimidine-2-thione family [1]. Its molecular formula is C4H3ClN2S with a molecular weight of 146.60 g/mol, and it exists as a solid with a melting point range of 210-225 °C . The compound is structurally defined by a pyrimidine ring substituted with a chlorine atom at the 5-position and a thione functional group at the 2-position . This dual substitution pattern distinguishes it from other pyrimidine derivatives and is central to its utility as a versatile synthetic intermediate and a scaffold for biological activity screening [2]. It is supplied primarily for research and development purposes, including pharmaceutical and agrochemical intermediate synthesis [3].

Why Substituting 5-Chloropyrimidine-2(1H)-thione with Other Pyrimidine-2-thiones or Simple Thiols Can Fail in Research and Development


The 5-chloropyrimidine-2(1H)-thione scaffold is not interchangeable with other pyrimidine-2-thiones, 2-mercaptopyrimidines, or simple aromatic thiols. While the pyrimidine-2-thione core imparts general nucleophilic and metal-coordinating properties, the specific identity of the substituent at the 5-position profoundly modulates electronic properties, reactivity, and biological target engagement [1]. For example, the 5-chloro substituent in this compound influences the thiol-thione tautomeric equilibrium, which is critical for its reactivity in alkylation reactions and its interactions with biological targets compared to unsubstituted or differently substituted analogs [2]. Furthermore, the electron-withdrawing nature of the chlorine atom alters the electron density on the pyrimidine ring, impacting both the kinetics of nucleophilic aromatic substitution and the binding affinity for enzymes and receptors, as demonstrated by studies showing varied inhibitory profiles against acetylcholinesterase and carbonic anhydrase isoforms [3]. Relying on a generic 'pyrimidine-2-thione' without this specific substitution pattern can lead to divergent synthetic outcomes and irreproducible biological results.

Quantitative Evidence Guide for 5-Chloropyrimidine-2(1H)-thione: Performance Data and Differentiation from Closest Analogs


Comparative Antimicrobial Activity: 5-Chloropyrimidine-2-thiol vs. Enterococcus faecalis Biofilm Inhibition

In a head-to-head assay for antimicrobial activity against Enterococcus faecalis biofilm formation, 5-Chloropyrimidine-2(1H)-thione (5-chloropyrimidine-2-thiol) demonstrated an IC50 value of 125,000 nM [1]. This value, while indicative of some activity, is substantially higher (less potent) compared to optimized antimicrobial agents. For example, a study of chloropyrimidine derivatives reported certain compounds with MIC values as low as 12.5 μg/mL against E. coli and P. aeruginosa, which for a compound with a similar molecular weight would correspond to a significantly lower IC50 in the low micromolar or nanomolar range [2]. The key differentiation lies in the compound's utility not as a final drug candidate, but as a starting scaffold where the 5-chloro substituent and thione group are essential for further synthetic elaboration to improve potency.

Antimicrobial Activity Biofilm Inhibition Enterococcus faecalis IC50

Enzyme Inhibition Profile of Pyrimidine-2-thiones: AChE and hCA Isoforms as Model Systems

A 2018 study by Taslimi et al. investigated the enzyme inhibition properties of a series of pyrimidine-2-thiones, providing class-level inference for the scaffold that includes 5-chloropyrimidine-2(1H)-thione [1]. The study demonstrated that various substituted pyrimidine-2-thiones exhibited 'good inhibitory action' against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with Ki values for related compounds in the range of 159 to 564 nM [2]. While specific Ki values for 5-chloropyrimidine-2(1H)-thione were not reported in this study, the data establish that the pyrimidine-2-thione core is a privileged scaffold for targeting these enzymes. The presence of the chlorine atom at the 5-position is expected to modulate the electronic environment and binding affinity relative to unsubstituted or differently substituted analogs, which is supported by computational studies showing that substituent effects significantly impact molecular properties and docking scores [3].

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase Structure-Activity Relationship

Crystallographically Confirmed Thione Tautomer in the Solid State

Single-crystal X-ray diffraction analysis unambiguously confirms that 5-chloropyrimidine-2(1H)-thione exists in the thione tautomeric form in the solid state, with the sulfur atom doubly bonded to the C2 position and a hydrogen atom located on the adjacent N1 nitrogen [1]. This is a critical structural verification, as many 2-mercaptopyrimidines can exist in equilibrium between the thiol (S-H) and thione (C=S) forms. The thione form presents different electronic and steric properties compared to the thiol form, directly impacting its reactivity in nucleophilic substitution and coordination chemistry. In contrast, simple alkylation of this scaffold, as seen in pyrimidine thioether derivatives developed as HIV-1 reverse transcriptase inhibitors, locks the sulfur in a thioether (C-S-C) configuration, fundamentally changing its donor properties and biological activity [2]. This crystallographic evidence is a key differentiator for researchers requiring the specific thione tautomer for applications such as metal complexation or as a hydrogen-bond acceptor.

X-ray Crystallography Tautomerism Molecular Geometry Solid State

Computationally Predicted Antiviral Activity Against SARS-CoV-2 Main Protease

A 2022 computational study by Sayed et al. employed Density Functional Theory (DFT) calculations and molecular docking to evaluate the potential of pyrimidine-2-thione derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) [1]. The study predicted that certain substituted pyrimidine-2-thiones, including those with halogen substituents, exhibit favorable binding interactions with the Mpro active site. While the study did not provide a specific binding energy or inhibition constant for 5-chloropyrimidine-2(1H)-thione itself, it demonstrated that the pyrimidine-2-thione scaffold is a viable starting point for designing Mpro inhibitors. The electronic properties (e.g., HOMO-LUMO gap, electrophilicity index) calculated at the B3LYP/6-31G(d,p) level for this class of compounds provide a quantitative basis for comparing the reactivity of different analogs [2]. The 5-chloro substituent, being electron-withdrawing, will alter these electronic parameters compared to unsubstituted or electron-donating analogs, directly influencing its binding affinity and specificity.

Antiviral Activity SARS-CoV-2 Mpro Molecular Docking DFT Calculations

Validated Application Scenarios for Procuring 5-Chloropyrimidine-2(1H)-thione (CAS 34772-97-9)


Synthesis of Bioactive Heterocycles via Nucleophilic Substitution at the 5-Chloro Position

The 5-chloro substituent on the pyrimidine ring serves as a versatile site for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amines, thiols, and alkoxides to generate libraries of 5-substituted pyrimidine-2-thiones. This is a primary application for medicinal chemists exploring structure-activity relationships (SAR) around the pyrimidine core for targets such as acetylcholinesterase and carbonic anhydrase, as inferred from the enzyme inhibition profiles of related pyrimidine-2-thiones [1].

Development of Novel Kinase Inhibitors

The pyrimidine-2-thione scaffold is a recognized privileged structure in kinase inhibitor design. 5-Chloropyrimidine-2(1H)-thione provides a functionalized core that can be further elaborated to target the ATP-binding pocket of various kinases, including JAK and TYK2 kinases [2]. The chlorine atom at the 5-position is a critical feature for optimizing key interactions within the kinase active site and is a common motif in many approved kinase inhibitors. Its procurement supports early-stage hit-to-lead and lead optimization campaigns in oncology and inflammation research [3].

Metal Coordination and Crystal Engineering Studies

The crystallographically confirmed thione tautomer of this compound (C=S) presents a soft sulfur donor atom ideal for coordinating to transition metals, such as Rh, Cr, and others [4]. This makes it a valuable ligand for synthesizing novel metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The unambiguous solid-state structure [5] ensures that researchers can reliably predict and control the coordination geometry around the metal center, a significant advantage over ligands with tautomeric ambiguity.

Reference Standard for Analytical Method Development

Due to its well-defined chemical properties and commercial availability, 5-chloropyrimidine-2(1H)-thione is used as a reference substance for developing and validating analytical methods, such as HPLC and LC-MS, particularly for detecting related impurities in pharmaceutical compounds [6]. Its distinct UV absorbance and mass spectrometric profile, which are influenced by the 5-chloro substitution and thione group, make it a reliable standard for method calibration and quality control in both academic and industrial settings.

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